molecular formula C23H45N5O14 B1201954 (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

Cat. No.: B1201954
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-QGSSWKKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.

Scientific Research Applications

Novel Carbocyclic Nucleosides Synthesis

A study by Hřebabecký et al. (2006) describes the synthesis of novel carbocyclic nucleosides, which are crucial in the development of antiviral and anticancer agents. The research focuses on the synthesis of thymine and purine derivatives, which are key components in nucleic acids, indicating potential applications in genetic research and drug design (Hřebabecký et al., 2006).

Solubility Studies in Ethanol-Water Solutions

Gong et al. (2012) explored the solubility of various saccharides in ethanol-water solutions, which has implications for pharmaceutical formulation and industrial processes. Understanding the solubility behavior of complex molecules like the one is crucial for their efficient use in various applications (Gong et al., 2012).

Reductive Ring Opening for Synthesis of Carbapentopyranoses

Cossy et al. (1995) conducted a study on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-galactosides of carbapentopyranoses. This research provides insights into the synthesis of complex organic molecules, which can be applied in the creation of new drugs and chemicals (Cossy et al., 1995).

Spirobicycloimidazoline Synthesis

Nakahara et al. (2008) reported the synthesis of a spirobicycloimidazoline, a scaffold with potential as a specific inhibitor of glycosidases. This type of compound is important in biochemistry and pharmaceuticals, especially in the development of enzyme inhibitors (Nakahara et al., 2008).

C-Linked Disaccharide Mimetics Synthesis

Harding et al. (2003) synthesized C-linked disaccharide mimetics, which are important in understanding carbohydrate-protein interactions and can be used in the development of novel therapeutics. The study demonstrates the diverse applications of complex organic synthesis in medicinal chemistry (Harding et al., 2003).

Properties

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22-,23?/m1/s1

InChI Key

UOZODPSAJZTQNH-QGSSWKKLSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonyms

Aminosidine
beta-D-Glucopyranosyl-Isomer Paromomycin
Catenulin
Estomycin
Gabbromycin
Humatin
Hydroxymycin
Neomycin E
Paramomycin
Paromomycin
Paromomycin I
Paromomycin Phosphate
Paromomycin Sulfate
Paromomycin Sulfate (1:1)
Paromomycin Sulfate (2:5)
Paromomycin, beta D Glucopyranosyl Isomer
Paromomycin, beta-D-Glucopyranosyl-Isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.